2-(4-chlorophenoxy)-2,2-difluoro-N-(2-fluorophenyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-2,2-difluoro-N-(2-fluorophenyl)acetamide is a synthetic organic compound with the molecular formula C14H11ClFNO2. This compound is known for its unique chemical structure, which includes a chlorophenoxy group, a difluoroacetamide moiety, and a fluorophenyl group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2,2-difluoro-N-(2-fluorophenyl)acetamide typically involves the reaction of 4-chlorophenol with 2,2-difluoroacetyl chloride to form 2-(4-chlorophenoxy)-2,2-difluoroacetyl chloride. This intermediate is then reacted with 2-fluoroaniline to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reactions are usually carried out at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature and pressure. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2,2-difluoro-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy or fluorophenyl groups using nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy or phenyl derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-2,2-difluoro-N-(2-fluorophenyl)acetamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2,2-difluoro-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide
- 2-(4-chlorophenoxy)-N-(2-furylmethyl)acetamide
- 2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)acetamide
Uniqueness
2-(4-chlorophenoxy)-2,2-difluoro-N-(2-fluorophenyl)acetamide is unique due to the presence of both chlorophenoxy and difluoroacetamide groups, which impart distinct chemical and biological properties. The difluoroacetamide moiety enhances its stability and reactivity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2,2-difluoro-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-9-5-7-10(8-6-9)21-14(17,18)13(20)19-12-4-2-1-3-11(12)16/h1-8H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWZZHYHPBWXOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(OC2=CC=C(C=C2)Cl)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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